molecular formula C13H10BrN3O B229215 N'-(4-bromobenzylidene)isonicotinohydrazide

N'-(4-bromobenzylidene)isonicotinohydrazide

Cat. No. B229215
M. Wt: 304.14 g/mol
InChI Key: WJDGJNGJDIMLRB-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(4-bromobenzylidene)isonicotinohydrazide, also known as BBINH, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. BBINH belongs to the class of hydrazones and is derived from isoniazid, which is a well-known anti-tuberculosis drug.

Mechanism of Action

The mechanism of action of N'-(4-bromobenzylidene)isonicotinohydrazide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins. N'-(4-bromobenzylidene)isonicotinohydrazide has been shown to inhibit the activity of COX-2, which is an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the activity of MMP-9, which is a protein that plays a key role in cancer metastasis. N'-(4-bromobenzylidene)isonicotinohydrazide has been shown to inhibit the activity of HIV-1 protease, which is an enzyme that plays a key role in the replication of the HIV virus.
Biochemical and Physiological Effects:
N'-(4-bromobenzylidene)isonicotinohydrazide has been shown to have several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. N'-(4-bromobenzylidene)isonicotinohydrazide has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation products, which are indicators of oxidative stress. In cancer cells, N'-(4-bromobenzylidene)isonicotinohydrazide has been shown to induce apoptosis, which is a programmed cell death process.

Advantages and Limitations for Lab Experiments

The advantages of using N'-(4-bromobenzylidene)isonicotinohydrazide in lab experiments include its potent anti-inflammatory, anti-cancer, and anti-viral properties, as well as its insecticidal and anti-fungal properties. N'-(4-bromobenzylidene)isonicotinohydrazide is also relatively easy to synthesize and has a high yield. However, the limitations of using N'-(4-bromobenzylidene)isonicotinohydrazide in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on N'-(4-bromobenzylidene)isonicotinohydrazide. One potential direction is to further investigate its anti-cancer properties and its potential use in cancer therapy. Another potential direction is to investigate its insecticidal and anti-fungal properties and its potential use in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of N'-(4-bromobenzylidene)isonicotinohydrazide and its potential toxicity.

Synthesis Methods

The synthesis of N'-(4-bromobenzylidene)isonicotinohydrazide involves the reaction of isoniazid and 4-bromobenzaldehyde in the presence of a suitable solvent and a catalyst. The reaction proceeds via a condensation reaction, which leads to the formation of N'-(4-bromobenzylidene)isonicotinohydrazide. The yield of N'-(4-bromobenzylidene)isonicotinohydrazide can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.

Scientific Research Applications

N'-(4-bromobenzylidene)isonicotinohydrazide has been extensively studied for its potential applications in various fields of science. In medicine, N'-(4-bromobenzylidene)isonicotinohydrazide has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. It has been reported to inhibit the activity of several enzymes, including COX-2, MMP-9, and HIV-1 protease. N'-(4-bromobenzylidene)isonicotinohydrazide has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
In agriculture, N'-(4-bromobenzylidene)isonicotinohydrazide has been shown to have potent insecticidal properties. It has been reported to inhibit the growth and development of several insect pests, including the cotton bollworm and the diamondback moth. N'-(4-bromobenzylidene)isonicotinohydrazide has also been shown to have anti-fungal properties, making it a potential candidate for the control of plant diseases.
In environmental science, N'-(4-bromobenzylidene)isonicotinohydrazide has been shown to have potential applications in the treatment of wastewater. It has been reported to remove heavy metals from wastewater by forming stable complexes with them. N'-(4-bromobenzylidene)isonicotinohydrazide has also been shown to have potential applications in the removal of dyes and other pollutants from wastewater.

properties

Molecular Formula

C13H10BrN3O

Molecular Weight

304.14 g/mol

IUPAC Name

N-[(E)-(4-bromophenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C13H10BrN3O/c14-12-3-1-10(2-4-12)9-16-17-13(18)11-5-7-15-8-6-11/h1-9H,(H,17,18)/b16-9+

InChI Key

WJDGJNGJDIMLRB-CXUHLZMHSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=CC=NC=C2)Br

SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CC=NC=C2)Br

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CC=NC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.